Direct Red 254 Direct Red 254
Brand Name: Vulcanchem
CAS No.:
VCID: VC16583885
InChI: InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
SMILES:
Molecular Formula: C22H15N5Na2O7S2
Molecular Weight: 571.5 g/mol

Direct Red 254

CAS No.:

Cat. No.: VC16583885

Molecular Formula: C22H15N5Na2O7S2

Molecular Weight: 571.5 g/mol

* For research use only. Not for human or veterinary use.

Direct Red 254 -

Specification

Molecular Formula C22H15N5Na2O7S2
Molecular Weight 571.5 g/mol
IUPAC Name disodium;7-amino-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate
Standard InChI InChI=1S/C22H17N5O7S2.2Na/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2
Standard InChI Key DNDMQQPFVIIALP-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Crystallographic Characteristics

Molecular Architecture

Direct Red 254 features a planar DPP core flanked by two 4-chlorophenyl groups. The molecule’s symmetry is enforced by an inversion center, resulting in a triclinic crystal system (space group P1) with lattice parameters a = 3.871 Å, b = 10.285 Å, c = 11.390 Å, α = 92.773°, β = 95.390°, and γ = 90.461° . The dihedral angle between the benzene and pyrrole rings measures 11.1(2)°, facilitating π-π stacking interactions that enhance photostability .

Table 1: Crystallographic Data for Direct Red 254

ParameterValue
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 3.871 Å, b = 10.285 Å, c = 11.390 Å
Anglesα = 92.773°, β = 95.390°, γ = 90.461°
Dihedral Angle (Benzene-Pyrrole)11.1(2)°
Hydrogen BondingN–H⋯O chains along110 direction

Hydrogen Bonding and Packing

Intermolecular N–H⋯O hydrogen bonds (2.87 Å) propagate along the110 direction, forming R₂²(8) ring motifs that stabilize the crystal lattice . This robust network contributes to the pigment’s low solubility (<30,000 ng/L in water at 20–23°C) and resistance to organic solvents .

Synthesis and Industrial Production

While proprietary synthesis protocols dominate industrial production, general methodologies involve condensation reactions between p-chlorobenzonitrile derivatives and diesters under alkaline conditions. Key stages include:

  • Redox Initiation: Controlled oxidation-reduction to generate reactive intermediates.

  • Condensation: Formation of the DPP core via cyclization.

  • Hydrolysis: Acidic or basic treatment to yield the final pigment .

Industrial processes prioritize particle size control (median diameter ≈ 0.3–3 μm) to optimize opacity and dispersibility in polymer matrices . Advanced reactor designs with automated temperature modulation (50–75°C) ensure batch consistency and high yields (>90%) .

Physicochemical Properties

Direct Red 254 exhibits a unique combination of properties that underpin its industrial utility:

Table 2: Key Physicochemical Properties

PropertyValueMethod of Determination
Molecular FormulaC₁₈H₁₀Cl₂N₂O₂Elemental Analysis
Molecular Weight357.19 g/molMass Spectrometry
Thermal StabilityUp to 300°CThermogravimetric Analysis
Solubility in Water<30,000 ng/L (20–23°C)HPLC with UV Detection
HydrophobicityContact Angle 135–138°Goniometry

Industrial and Research Applications

Coatings and Plastics

The pigment’s high tinctorial strength (color saturation) and weather resistance make it ideal for automotive basecoats, achieving bluish-red shades in combination with aluminum flakes . In polypropylene and polyethylene, it withstands processing temperatures up to 280°C without color shift .

PigmentBALF Neutrophils (%)Lung Histopathology Score
Direct Red 2543.2 ± 0.81.5 (Hypertrophy)
meta-Chloro DPP4.1 ± 1.12.0 (Hyperplasia)
Pigment Red 101 (Fe₂O₃)1.2 ± 0.30.5 (Phagocytosis)

Regulatory Status

Classified as a non-active dust (0.0006% reactivity in in vitro assays), Direct Red 254 falls under occupational exposure limits for nuisance particulates (8-h TWA = 10 mg/m³ respirable fraction) .

Comparative Analysis with Related Pigments

vs. Iron Oxide Pigments

While Pigment Red 101 (Fe₂O₃) exhibits superior biocompatibility, Direct Red 254 outperforms in color intensity (ΔE*ab > 15) and solvent resistance .

Within DPP Family

  • Pigment Red 255: Higher opacity but narrower thermal processing window (max 250°C).

  • Pigment Red 264: Enhanced UV stability at the expense of dispersibility in polar matrices .

Recent Advances and Future Directions

Structural Characterization

Rietveld refinement of X-ray powder data using TOPAS-Academic software has enabled precise modeling of hydrogen-bonding networks, guiding the design of co-crystals for enhanced solubility .

Biomedical Imaging

Functionalization with polyethylene glycol chains is being explored to leverage the compound’s fluorescence for in vivo tumor targeting, though challenges in aqueous dispersion persist .

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